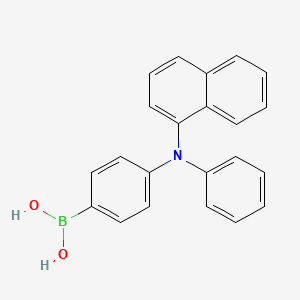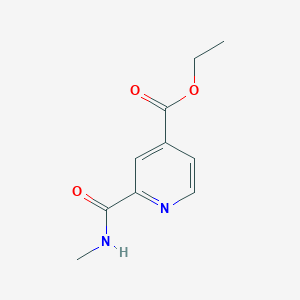
5-Iodo-N,N-dimethylpyridin-2-amine
Overview
Description
5-Iodo-N,N-dimethylpyridin-2-amine is a chemical compound with the molecular formula C7H9IN2 . It has a molecular weight of 248.07 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-(N-Monomethylamino)pyridine with iodine monochloride (ICl) in dichloromethane at 0°C for 0.5 hours .Molecular Structure Analysis
The InChI code for this compound is 1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid compound . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
Chemical Synthesis and Complex Formation
5-Iodo-N,N-dimethylpyridin-2-amine shows potential in the synthesis of complex chemical structures. For example, Ramakrishnan and Soundararajan (1977) explored its role in forming complexes with lanthanide iodides, highlighting its utility in creating dimeric or polymeric structures with bridging amine oxide groups (Ramakrishnan & Soundararajan, 1977).
Electrophilic Cyclization Reactions
Philips et al. (2019) demonstrated the use of this compound in the synthesis of biologically useful 7-azaindoles through electrophilic cyclization reactions. This study showcases the compound's role in synthesizing a library of 3-iodo-7-azaindoles under ambient conditions (Philips, Cunningham, Naran, & Kesharwani, 2019).
RNA Structure Determination
Piton et al. (2007) utilized this compound in the context of RNA research. They employed spin-labeling techniques combined with electron paramagnetic resonance (EPR) and molecular dynamics (MD) simulation to measure intramolecular distances in RNA systems, thus aiding in structure determination (Piton et al., 2007).
Aminocarbonylation Reactions
Takács et al. (2012) reported the use of this compound in aminocarbonylation reactions, particularly in the synthesis of amides from iodo derivatives. This research highlights its reactivity and potential applications in synthesizing various organic compounds (Takács, Czompa, Krajsovszky, Mátyus, & Kollár, 2012).
Synthesis of Novel Interaction Products
Chernov'yants et al. (2011) explored the behavior of this compound in forming novel interaction products, particularly with antithyroid drug candidates. Their study provides insight into its potential applications in pharmaceutical chemistry (Chernov'yants, Burykin, Starikova, & Erofeev, 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
5-iodo-N,N-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2/c1-10(2)7-4-3-6(8)5-9-7/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWBFQSXLPGXDAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00634147 | |
| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380381-36-2 | |
| Record name | 5-Iodo-N,N-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00634147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-1,2-diphenyl-1H-benzo[d]imidazole](/img/structure/B1592665.png)

![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)





![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)

![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)
